molecular formula C11H8F2N2OS B13416532 3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide CAS No. 764692-53-7

3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B13416532
CAS No.: 764692-53-7
M. Wt: 254.26 g/mol
InChI Key: AEQFHMTVLPOMHI-UHFFFAOYSA-N
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Description

3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzamide ring and a methyl group attached to the thiazole ring.

Preparation Methods

The synthesis of 3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-difluorobenzoic acid and 4-methyl-1,3-thiazole-2-amine as the primary starting materials.

    Activation of Carboxylic Acid: The carboxylic acid group of 3,5-difluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with 4-methyl-1,3-thiazole-2-amine to form the desired benzamide compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. For example, thiazole derivatives are known to inhibit enzymes involved in bacterial cell wall synthesis, making them effective antimicrobial agents . The fluorine atoms enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar compounds to 3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide include other thiazole derivatives such as:

What sets this compound apart is the presence of fluorine atoms, which can significantly influence its chemical properties and biological activity. The fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to its molecular targets, making it a unique and valuable compound for research and development .

Properties

CAS No.

764692-53-7

Molecular Formula

C11H8F2N2OS

Molecular Weight

254.26 g/mol

IUPAC Name

3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C11H8F2N2OS/c1-6-5-17-11(14-6)15-10(16)7-2-8(12)4-9(13)3-7/h2-5H,1H3,(H,14,15,16)

InChI Key

AEQFHMTVLPOMHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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